An In-depth Technical Guide to 1-Boc-3-Formyl-4-hydroxyindole
An In-depth Technical Guide to 1-Boc-3-Formyl-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 1-Boc-3-Formyl-4-hydroxyindole (tert-butyl 3-formyl-4-hydroxy-1H-indole-1-carboxylate). This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Properties and Data
1-Boc-3-Formyl-4-hydroxyindole is a derivative of 4-hydroxyindole, a scaffold of interest in medicinal chemistry. The introduction of a formyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen modifies its chemical reactivity and physical properties, making it a useful intermediate in multi-step syntheses.
Table 1: Physicochemical Properties of 1-Boc-3-Formyl-4-hydroxyindole and Related Compounds
| Property | 1-Boc-3-Formyl-4-hydroxyindole | 4-Hydroxyindole-3-carboxaldehyde (precursor) | 1-Boc-3-Formylindole (analog) |
| Molecular Formula | C₁₄H₁₅NO₄[1] | C₉H₇NO₂[2] | C₁₄H₁₅NO₃[3][4] |
| Molecular Weight | 261.27 g/mol [1] | 161.16 g/mol [2] | 245.27 g/mol [5] |
| CAS Number | 404888-00-2[1][6] | 487-89-8 (for Indole-3-carboxaldehyde) | 57476-50-3[3][4] |
| Appearance | - | Yellow to brown solid[2] | Solid[3] |
| Melting Point | - | 190-193 °C[2] | 119-121 °C[3][4] |
| Boiling Point | - | - | 380 °C at 760 mmHg[3] |
| Solubility | - | - | - |
| pKa (predicted) | - | 9.89 ± 0.40 (for 4-hydroxyindole)[2] | - |
Note: Specific experimental data for 1-Boc-3-Formyl-4-hydroxyindole is limited in publicly available literature. Data for the precursor and a non-hydroxylated analog are provided for reference.
Synthesis and Experimental Protocols
The synthesis of 1-Boc-3-Formyl-4-hydroxyindole can be logically approached from its precursor, 4-hydroxyindole-3-carboxaldehyde, through the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
Logical Synthesis Workflow
Caption: Logical workflow for the synthesis of 1-Boc-3-Formyl-4-hydroxyindole.
Experimental Protocol: N-Boc Protection of 4-Hydroxyindole-3-carboxaldehyde
This protocol is a general procedure for the N-Boc protection of indole derivatives and should be optimized for the specific substrate.
Materials:
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4-Hydroxyindole-3-carboxaldehyde
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Di-tert-butyl dicarbonate ((Boc)₂O)
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4-Dimethylaminopyridine (DMAP) or Triethylamine (Et₃N)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
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Magnetic stirrer and stirring bar
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Round-bottom flask
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Preparation: In a clean, dry round-bottom flask, dissolve 4-hydroxyindole-3-carboxaldehyde (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
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Addition of Reagents: To the stirred solution, add the base (0.1-1.2 equivalents of DMAP or 2-3 equivalents of Et₃N) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1-1.5 equivalents) in the same solvent.
-
Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with a mild aqueous acid (e.g., saturated ammonium chloride solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic Analysis
Expected Spectroscopic Data:
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¹H NMR: The spectrum is expected to show signals for the aromatic protons of the indole ring, a singlet for the aldehyde proton (typically δ 9-10 ppm), a singlet for the Boc group protons (around δ 1.6 ppm), and a signal for the phenolic hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the hydroxyl, formyl, and Boc groups.
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¹³C NMR: The spectrum should display signals for the carbonyl carbon of the aldehyde (around δ 185 ppm), the carbonyl carbon of the Boc group, the quaternary carbons of the indole ring and the Boc group, and the aromatic carbons.
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IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretching of the hydroxyl group, the C=O stretching of the aldehyde and the Boc group, and C-H and C=C stretching of the aromatic ring.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (261.27 g/mol ).
Reactivity and Applications
1-Boc-3-Formyl-4-hydroxyindole is a versatile intermediate. The Boc group protects the indole nitrogen, allowing for selective reactions at other positions. The formyl group can undergo various transformations, including oxidation, reduction, and condensation reactions, providing a handle for further molecular elaboration. The phenolic hydroxyl group can also be a site for further functionalization.
This compound is a valuable building block for the synthesis of more complex molecules with potential biological activities, leveraging the known pharmacological importance of the indole scaffold.
Potential Reaction Pathways
Caption: Potential reaction pathways for 1-Boc-3-Formyl-4-hydroxyindole.
Conclusion
1-Boc-3-Formyl-4-hydroxyindole is a key synthetic intermediate with significant potential in the development of novel chemical entities. While detailed experimental data for this specific compound is sparse in the public domain, its chemical properties and reactivity can be reasonably inferred from its structure and the well-established chemistry of indoles. This guide provides a foundational understanding for researchers working with this and related molecules, facilitating its use in complex synthetic endeavors.
References
- 1. 1-Boc-3-Formyl-4-hydroxyindole - CAS:404888-00-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Boc-3-Formylindole | 57476-50-3 [sigmaaldrich.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
